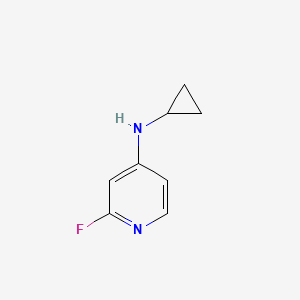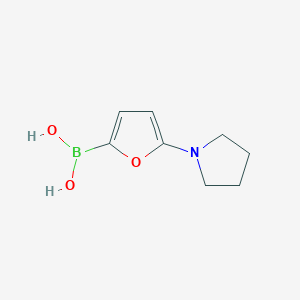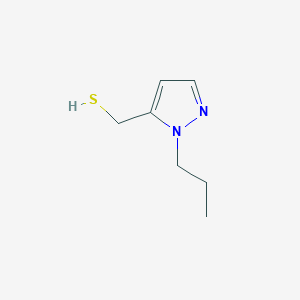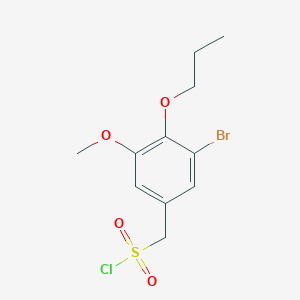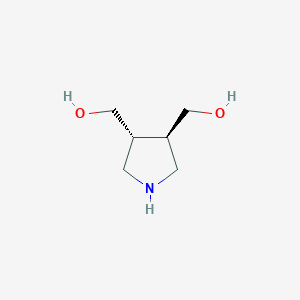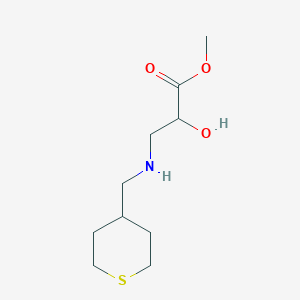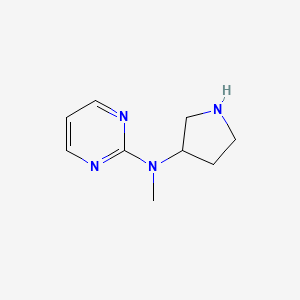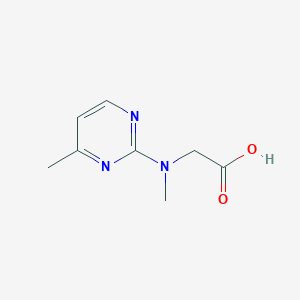
N-methyl-N-(4-methylpyrimidin-2-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-methylpyrimidin-2-yl)glycine is a synthetic compound with the molecular formula C8H11N3O2 It is a derivative of glycine, where the amino group is substituted with a 4-methylpyrimidin-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylpyrimidin-2-yl)glycine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyrimidine with chloroacetic acid or its esters, followed by a Dimroth rearrangement. This method avoids the formation of diketopiperazine, a common byproduct in such reactions .
Another method involves the nucleophilic substitution of a pyrimidine ring with a good leaving group in the alpha position by amines. This approach has been used to synthesize various N-heteroaryl substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as solvent polarity and steric demand of the initiator, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylpyrimidin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while nucleophilic substitution can result in various substituted pyrimidine derivatives .
Scientific Research Applications
N-methyl-N-(4-methylpyrimidin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylpyrimidin-2-yl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with glycine receptors or other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(pyridin-4-ylmethyl)glycine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
N-methyl-N-(pyridin-3-ylmethyl)glycine: Another similar compound with a different position of the nitrogen atom in the pyridine ring.
N-methyl-N-(pyridin-2-ylmethyl)glycine: Similar structure with the nitrogen atom in the 2-position of the pyridine ring.
Uniqueness
N-methyl-N-(4-methylpyrimidin-2-yl)glycine is unique due to the presence of the 4-methylpyrimidin-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-[methyl-(4-methylpyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C8H11N3O2/c1-6-3-4-9-8(10-6)11(2)5-7(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
VEESFZPFNBQNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


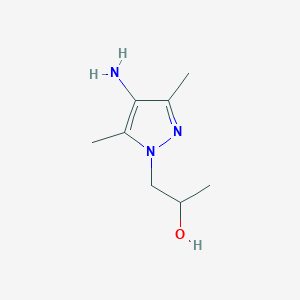
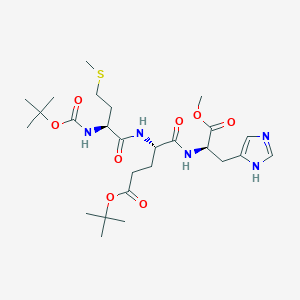
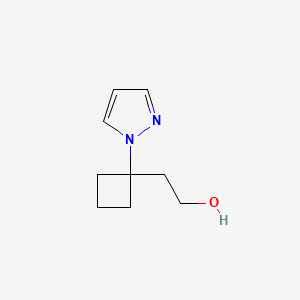
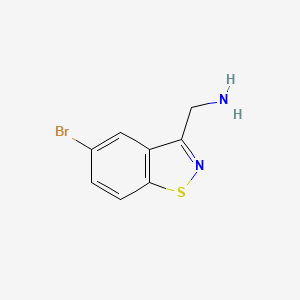
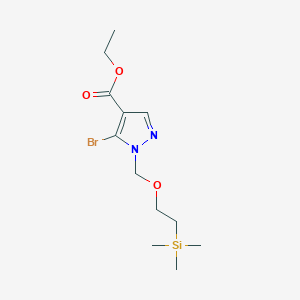
![methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13337887.png)
